4-Methyl-3-phenylpyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Sourcing methylphenylpyridine isomers by formula alone risks failed synthesis due to divergent steric and electronic properties. CAS 19352-29-5 offers a distinct 3-phenyl-4-methyl substitution pattern, validated for specific transformations. - **Key Advantage**: Only commercial isomer enabling direct catalytic dehydrocyclization to 3-azafluorene (∼92% Suzuki coupling yield). - **Physical Differentiator**: Boiling point 281.9°C at 760 mmHg enables fractional distillation from regioisomers. - **Supply**: ≥97% purity, solid at RT. Ideal for medicinal chemistry building blocks and SAR studies (mitochondrial Complex I comparator).

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 19352-29-5
Cat. No. B097484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylpyridine
CAS19352-29-5
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyYDJITZMUZXZCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-phenylpyridine: Core Heterocyclic Building Block


4-Methyl-3-phenylpyridine (CAS 19352-29-5), also known as 3-Phenyl-4-picoline, is a disubstituted pyridine derivative with the molecular formula C12H11N and a molecular weight of 169.22 g/mol . It is characterized by a phenyl group at the 3-position and a methyl group at the 4-position of the pyridine ring, creating a distinct steric and electronic environment that differentiates it from its regioisomers. This compound is a solid at room temperature, typically with a purity specification of ≥97% , and finds primary utility as a versatile synthetic intermediate in medicinal chemistry and materials science.

Methylphenylpyridine Isomers: Substitution Pattern Matters


The family of methylphenylpyridine isomers, sharing the identical molecular formula C12H11N, exhibits significantly divergent physical and chemical behaviors due to the precise positioning of the methyl and phenyl substituents on the pyridine core. These differences are not subtle; they manifest in quantifiable variations in boiling points, lipophilicity (LogP), and most importantly, in their reactivity and downstream utility. For instance, the proximity of the phenyl group to the pyridine nitrogen in 4-Methyl-2-phenylpyridine leads to distinct metal-binding properties and a different melting point profile compared to the 3-phenyl substitution pattern [1]. Crucially, the unique 3-phenyl-4-methyl arrangement in the target compound enables specific chemical transformations, such as a regioselective catalytic dehydrocyclization to form a tricyclic 3-azafluorene core [2], a reaction pathway not generally accessible to its positional isomers. Therefore, selecting a methylphenylpyridine based solely on formula and molecular weight ignores the critical structure-property relationships that determine its suitability for a specific research or industrial process.

4-Methyl-3-phenylpyridine: Quantitative Differentiation from Analogs


Palladium-Catalyzed Cross-Coupling Yield

4-Methyl-3-phenylpyridine can be synthesized via a Suzuki-Miyaura cross-coupling between 3-chloro-4-methylpyridine and phenylboronic acid, achieving a reported yield of approximately 92% . This yield is substantially higher than the 75-82% yields reported for the analogous synthesis of its regioisomer, 4-Methyl-2-phenylpyridine, using similar Suzuki coupling conditions with 2-chloro-4-methylpyridine .

Organic Synthesis Medicinal Chemistry Process Chemistry

Boiling Point and Lipophilicity Profile

The boiling point of 4-Methyl-3-phenylpyridine is 281.9 °C at 760 mmHg, with a calculated LogP of 3.057 . This contrasts with the regioisomer 3-Methyl-4-phenylpyridine (CAS 2052-92-8), which exhibits a significantly lower boiling point of 267.6 °C at 760 mmHg . While 4-Methyl-2-phenylpyridine (CAS 3475-21-6) has a similar boiling point (284.5 °C), it is a solid with a distinct melting point of 47-51 °C , whereas 4-Methyl-3-phenylpyridine is typically handled as an oil or a low-melting solid.

Analytical Chemistry Physicochemical Characterization Pre-formulation

Regioselective Dehydrocyclization to 3-Azafluorene

A unique and differentiating feature of 4-Methyl-3-phenylpyridine is its ability to undergo catalytic dehydrocyclization to form 3-azafluorene [1]. This intramolecular cyclization is facilitated by the specific 3-phenyl-4-methyl substitution pattern, which positions the phenyl group ortho to the methyl group on the pyridine ring. This transformation has been documented in the primary literature as a key step in generating a new class of pseudoazulenes, such as 2H-2-methylindeno[1,2-c]pyridine [1].

Heterocyclic Chemistry Materials Science Novel Scaffold Synthesis

Mitochondrial Complex I Inhibition

4-Methyl-3-phenylpyridine has been identified as a structural analog of the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+), and like MPP+, its primary mechanism of action is reported to be the inhibition of Complex I of the mitochondrial respiratory chain . While this is a class-level property shared with some related phenylpyridines, the specific 3-phenyl-4-methyl substitution pattern is structurally distinct from the 4-phenylpyridine-based MPP+ analogs more commonly cited in neurotoxicity studies [1].

Chemical Biology Mitochondrial Toxicity Neuropharmacology

4-Methyl-3-phenylpyridine: Optimized Application Scenarios


Scalable Drug Intermediate Synthesis

The high synthetic yield (~92%) reported for the Suzuki coupling of 4-Methyl-3-phenylpyridine makes it a cost-effective choice for preparing multi-gram to kilogram quantities of 3-phenylpyridine-containing building blocks . This efficiency is a key advantage in medicinal chemistry programs and process R&D, where optimizing synthetic routes for higher yield and lower cost is paramount.

Purification by Distillation

Given its well-defined boiling point of 281.9 °C at 760 mmHg, which is distinct from several of its regioisomers , 4-Methyl-3-phenylpyridine is amenable to purification by fractional distillation. This property is particularly valuable when isolating the desired isomer from a complex reaction mixture containing structurally similar byproducts.

Fused Heterocyclic Scaffold Construction

The compound is the only commercially available methylphenylpyridine isomer that can be directly converted to the 3-azafluorene scaffold via catalytic dehydrocyclization [1]. This application is relevant for research groups focused on developing new pseudoazulene-based materials or exploring novel tricyclic cores for drug discovery.

Mitochondrial Toxin SAR Studies

As a documented inhibitor of mitochondrial Complex I with a unique substitution pattern, 4-Methyl-3-phenylpyridine is a valuable comparator compound for exploring the SAR of phenylpyridine-based mitochondrial toxins . Its use allows researchers to decouple the effects of N-methylation from the core phenylpyridine structure, providing insights that cannot be gained by studying MPP+ alone.

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